1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose
CAS No.: 53958-20-6
Cat. No.: VC0015616
Molecular Formula: C₁₃H₁₆O₁₀
Molecular Weight: 332.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53958-20-6 |
|---|---|
| Molecular Formula | C₁₃H₁₆O₁₀ |
| Molecular Weight | 332.26 |
| IUPAC Name | [(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
| Standard InChI | InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |
| SMILES | CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, also known by its CAS number 53958-20-6, belongs to the family of protected carbohydrates. The compound is registered in chemical databases with PubChem CID 29987594 . Its systematic IUPAC name is [(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-6-yl]methyl acetate . Alternative names include 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate and α-D-Mannopyranose Cyclic 2,3-Carbonate 1,4,6-Triacetate .
Molecular Structure and Representation
The compound has a molecular formula of C13H16O10 with a molecular weight of 332.26 g/mol . Structurally, it features a mannopyranose skeleton with three acetyl groups at positions 1, 4, and 6, plus a cyclic carbonate group bridging positions 2 and 3. The structure can be represented through various chemical notations:
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InChI: InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1
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SMILES: CC(=O)OC[C@@H]1C@HOC(=O)C
The compound's stereochemistry is critical to its reactivity and applications, with five stereogenic centers creating a specific three-dimensional arrangement.
Physical and Chemical Properties
Physical Characteristics
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose exists as a white crystalline solid with the following physical properties:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | Experimental |
| Appearance | White Crystalline | Experimental |
| Melting Point | 115-117°C | Experimental |
| Boiling Point | 487.5±45.0 °C | Predicted |
| Density | 1.42±0.1 g/cm³ | Predicted |
| Molecular Weight | 332.26 g/mol | Calculated |
Table 1: Physical properties of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose
Chemical Reactivity
The compound's reactivity is governed by its functional groups, particularly:
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The anomeric acetyl group at position 1, which can serve as a leaving group in glycosylation reactions
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The cyclic carbonate group connecting positions 2 and 3, which provides conformational rigidity and influences stereoselectivity in reactions
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The secondary acetyl group at position 4 and primary acetyl group at position 6, which can be selectively manipulated under appropriate conditions
The strategic placement of these protecting groups creates a unique reactivity profile that makes the compound valuable in synthetic carbohydrate chemistry.
Applications in Organic Synthesis
Glycosylation Chemistry
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose serves as an important building block in carbohydrate chemistry, particularly in the synthesis of α-mannosides . The specific protection pattern facilitates controlled glycosylation reactions:
These features make the compound valuable for constructing complex oligosaccharides and glycoconjugates containing mannose residues.
Building Block for Complex Molecules
As a protected mannose derivative, this compound serves as an intermediate in the synthesis of complex carbohydrates, glycopeptides, and natural products containing mannose units. The selective deprotection capabilities allow for stepwise elaboration of molecular structures with precise control over regio- and stereochemistry.
Role in Polymer Chemistry
Recent research has explored the application of mannose-based cyclic carbonates in polymer chemistry, highlighting potential new uses for compounds like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose.
Polycarbonate Synthesis
Six-membered cyclic carbonates derived from natural sugars like D-mannose can serve as monomers in ring-opening polymerization (ROP) reactions to produce polycarbonates . Research demonstrates that:
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Polycarbonates can be rapidly prepared at ambient temperature through controlled ring-opening polymerization
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The polymerization can be initiated by alcohols such as 4-methylbenzyl alcohol
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Organocatalysts like 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD) effectively catalyze the polymerization
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The resulting polymers typically exhibit head-to-tail regiochemistry, as confirmed by NMR spectroscopy and supported by DFT calculations
Properties and Applications of Derived Polymers
Polycarbonates derived from mannose-based cyclic carbonates demonstrate several advantageous properties:
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High-temperature resistance, enhancing their potential for various applications
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Opportunities for post-polymerization functionalization, allowing for customization of material properties
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Potential biodegradability due to the sugar-derived backbone
These characteristics suggest applications in high-performance commodity materials and biomedical materials . The use of renewable resources like D-mannose and carbon dioxide in polymer synthesis aligns with current trends toward sustainable chemistry and materials.
Analytical Methods and Characterization
Comprehensive characterization of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose is essential for confirming its structure and assessing its purity. Multiple analytical techniques can be employed:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound:
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¹H NMR would show characteristic signals for:
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Acetyl methyl protons (typically around 2.0-2.2 ppm)
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Ring protons with specific coupling patterns reflecting the mannopyranose stereochemistry
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Methylene protons at position 6
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¹³C NMR would exhibit signals for:
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Carbonyl carbons from acetyl groups (~170 ppm)
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Carbonate carbonyl carbon (~155 ppm)
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Ring carbons with characteristic chemical shifts
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Additional spectroscopic methods include infrared (IR) spectroscopy to identify functional groups and mass spectrometry to confirm molecular weight and fragmentation patterns.
Chromatographic Methods
Chromatographic techniques are valuable for assessing purity and for separation purposes:
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Column Chromatography for purification
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High-Performance Liquid Chromatography (HPLC) for analytical and preparative purposes
X-ray Crystallography
X-ray crystallography can provide definitive confirmation of the three-dimensional structure, including absolute stereochemistry and conformation. This technique is particularly valuable for compounds with complex stereochemistry like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose.
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